molecular formula C12H20N2S B1358579 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine CAS No. 930111-07-2

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

Cat. No.: B1358579
CAS No.: 930111-07-2
M. Wt: 224.37 g/mol
InChI Key: JXFQDIBOGWDEEL-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine is a chemical compound with the molecular formula C12H20N2S and a molecular weight of 224.37 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a thienylmethyl group and a methylaminomethyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine typically involves the reaction of piperidine derivatives with thienylmethyl halides and methylamine . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium on carbon. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienyl group, often using reagents like sodium hydride or alkyl halides.

Scientific Research Applications

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine can be compared with other similar compounds, such as:

    4-[(Dimethylamino)methyl]-1-(thien-2-ylmethyl)piperidine: This compound has an additional methyl group on the amino moiety, which may affect its reactivity and biological activity.

    4-[(Ethylamino)methyl]-1-(thien-2-ylmethyl)piperidine: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with biological targets.

    4-[(Methylamino)methyl]-1-(phenylmethyl)piperidine: Substitution of the thienyl group with a phenyl group can lead to differences in electronic properties and reactivity.

Properties

IUPAC Name

N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFQDIBOGWDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640442
Record name N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-07-2
Record name N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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